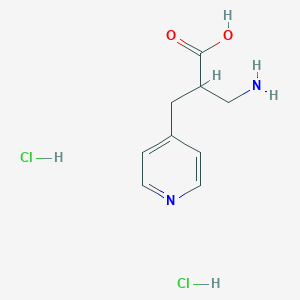
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3O2 .
- It is a derivative of pyridine and contains an aminomethyl group.
- The dihydrochloride form indicates that it has two chloride ions associated with it.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves the reaction of a pyridine derivative with an aminomethyl compound under appropriate conditions.
Molecular Structure Analysis
- The molecular structure consists of a pyridine ring with an aminomethyl group attached to the 3-position.
- The dihydrochloride form indicates that it has two chloride ions associated with it.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Solubility : It is likely soluble in water due to the presence of charged groups (dihydrochloride).
- Melting Point : Specific data is not available.
- Stability : It is stable under normal conditions.
Scientific Research Applications
Chemical Synthesis and Derivatives : Smirnov et al. (2005) explored the aminomethylation of pyridines, which is a key process in the synthesis of various chemical derivatives. This study contributes to the understanding of chemical reactions and synthesis involving compounds like 2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid (Smirnov, Kuz’min, & Kuznetsov, 2005).
Pharmaceutical Intermediates : Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate that involves the introduction of the aminomethyl moiety. This research highlights the significance of such compounds in pharmaceutical manufacturing (Wang et al., 2006).
Antimicrobial and Antimycobacterial Activities : Research by Sidhaye et al. (2011) into nicotinic acid hydrazide derivatives, which are structurally related to the aminomethyl-pyridine compounds, demonstrated antimicrobial and antimycobacterial properties, suggesting potential applications in treating infections (Sidhaye et al., 2011).
Crystal and Molecular Structure Analysis : Studies on crystal structures and molecular geometries involving similar compounds provide insights into the physical and chemical properties of these materials. For example, Matczak-Jon et al. (2010) investigated the hydrogen bonding in pyridinyl aminomethane derivatives, contributing to the understanding of molecular interactions and stability (Matczak-Jon et al., 2010).
Optical Properties and Coordination Chemistry : The research by Li et al. (2007) on lead bromide frameworks with varying substituents, including aminomethyl on pyridine rings, highlights the importance of such compounds in understanding optical properties and coordination chemistry (Li, Zheng, Lin, & Lin, 2007).
Catalysis Applications : The use of 2-(aminomethyl)pyridine-based ligands in ruthenium and osmium complexes, as researched by Chelucci et al. (2015), demonstrates the catalytic potential of these compounds in organic transformations, including hydrogenation and dehydrogenation processes (Chelucci, Baldino, & Baratta, 2015).
Safety And Hazards
- It is considered hazardous for skin and eyes (causes irritation).
- Proper protective measures should be taken during handling.
Future Directions
- Further research is needed to explore its potential applications, biological activity, and pharmacological properties.
properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-6-8(9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPQNHGAMNVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CN)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-pyridin-4-ylpropanoic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

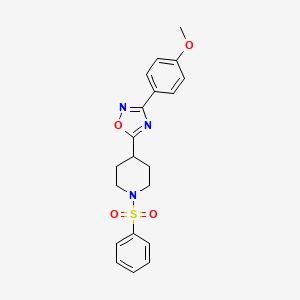
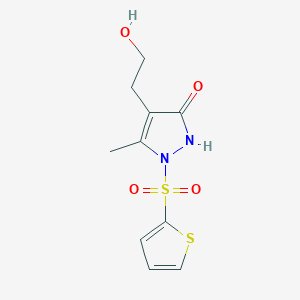
![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)
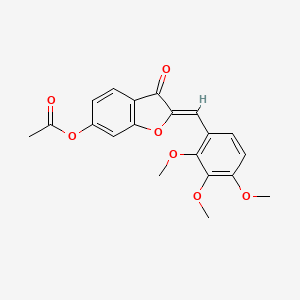
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine](/img/structure/B2478032.png)
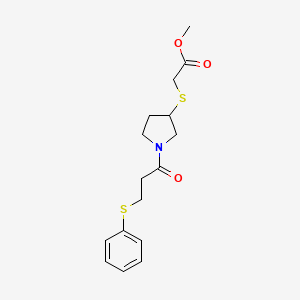
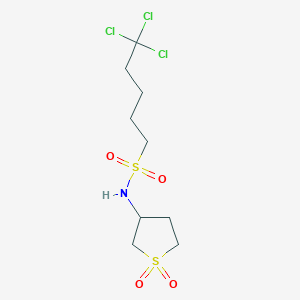
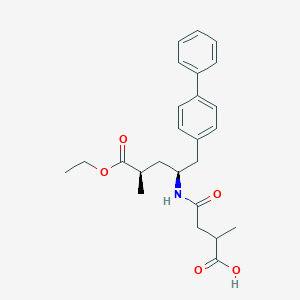
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)
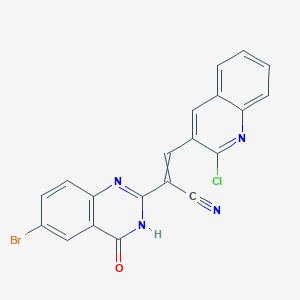
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)
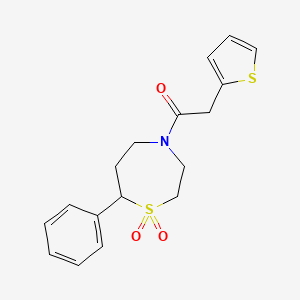
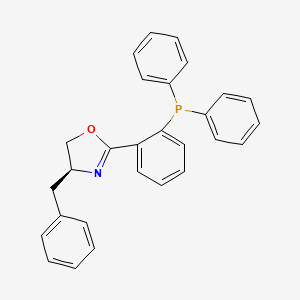
![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)